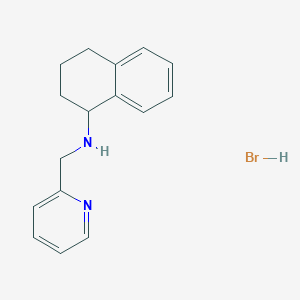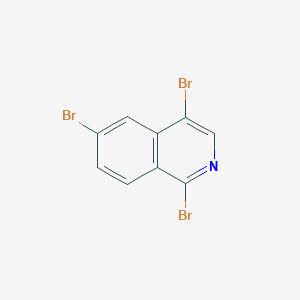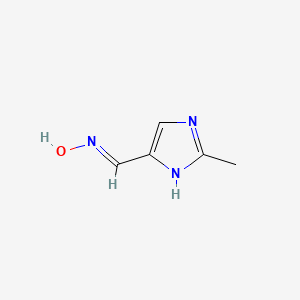
1,4-Butanedione, 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione is a synthetic organic compound with the molecular formula C16H8Cl2F2N2O6 It is characterized by the presence of two nitrophenyl groups substituted with chlorine and fluorine atoms, linked by a butane-1,4-dione moiety
Métodos De Preparación
The synthesis of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-2-fluoro-5-nitrobenzene with butane-1,4-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the nitro groups to amino groups.
Substitution: The chlorine and fluorine atoms in the nitrophenyl rings can be substituted by nucleophiles like hydroxide ions or amines, resulting in the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones in the presence of base catalysts to form various condensation products
Aplicaciones Científicas De Investigación
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione can be compared with similar compounds such as:
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol: This compound has hydroxyl groups instead of the dione moiety, leading to different chemical and biological properties.
2-chloro-4-fluoro-5-nitrobenzene: A simpler compound with only one nitrophenyl group, used as a precursor in the synthesis of more complex molecules.
4-chloro-2-fluoro-5-nitrobenzoic acid: Contains a carboxylic acid group, making it useful in different types of chemical reactions and applications
Propiedades
Fórmula molecular |
C16H8Cl2F2N2O6 |
|---|---|
Peso molecular |
433.1 g/mol |
Nombre IUPAC |
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H8Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6H,1-2H2 |
Clave InChI |
DOXIZFLFGARGMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)CCC(=O)C2=CC(=C(C=C2F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)



![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)
![(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B15132593.png)

![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)


![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
